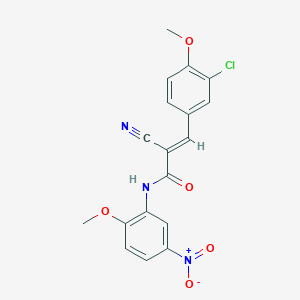![molecular formula C23H22BrN3O3 B10897820 N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzyl group, a bromophenyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: It can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anticancer properties.
Uniqueness
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for further modification and optimization for specific purposes.
Properties
Molecular Formula |
C23H22BrN3O3 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
N-benzyl-2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-13-18(15-26-27-20-10-8-19(24)9-11-20)7-12-21(22)30-16-23(28)25-14-17-5-3-2-4-6-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15+ |
InChI Key |
SWUXTWVBMOOPLG-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10897751.png)
methanone](/img/structure/B10897761.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10897786.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)

